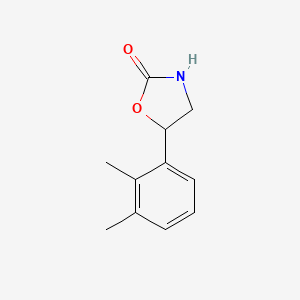

5-(2,3-Dimethylphenyl)oxazolidin-2-one

Description

Oxazolidin-2-one derivatives are a class of heterocyclic compounds with a five-membered ring containing both oxygen and nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting properties . The compound 5-(2,3-Dimethylphenyl)oxazolidin-2-one features a 2,3-dimethylphenyl substituent at the 5-position of the oxazolidinone core. However, its specific pharmacological profile remains underexplored in publicly available literature.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-(2,3-dimethylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-7-4-3-5-9(8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |

InChI Key |

NEHWUYKXOLVYJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CNC(=O)O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds via an intramolecular cyclization to form the oxazolidinone ring.

Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This approach allows for the stereoselective synthesis of oxazolidinone scaffolds with high efficiency .

Industrial Production Methods

Industrial production of oxazolidinones often employs microwave-assisted synthesis to improve yields and reduce reaction times. This method involves the treatment of amino alcohols with ethyl carbonate or carbon disulfide under microwave conditions, leading to the formation of oxazolidinones with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert oxazolidinones to their corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dimethylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, specifically the peptidyl transferase center, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Positional Isomer: 4-(2,3-Dimethylphenyl)oxazolidin-2-one

The positional isomer 4-(2,3-Dimethylphenyl)oxazolidin-2-one (CAS: 207129-12-2) differs only in the substituent position (C4 vs. C5). For example:

- Solubility : The C4-substituted isomer may exhibit reduced lipophilicity compared to the C5-substituted derivative due to steric and electronic effects.

- Conformational Stability : Substituent position influences ring puckering, which can affect binding to biological targets.

5-(Piperazin-1-ylmethyl)oxazolidin-2-one Derivatives

A series of 5-(piperazin-1-ylmethyl)oxazolidin-2-ones (e.g., compound 4a ) demonstrated potent σ2 receptor binding with selectivity over σ1 receptors (Ki < 100 nM for σ2) . Key comparisons include:

- Substituent Effects : The piperazine group introduces a basic nitrogen, enhancing water solubility and receptor affinity. In contrast, the dimethylphenyl group in 5-(2,3-Dimethylphenyl)oxazolidin-2-one increases lipophilicity, favoring passive diffusion across membranes.

- Synthetic Routes: Both compounds utilize epibromohydrin or glycidol intermediates for oxazolidinone ring formation .

Chiral Analogs: (4S,5S)-4-Methyl-5-phenyl-oxazolidin-2-one

This stereoisomer highlights the importance of chirality in oxazolidinone activity. For this compound:

- Stereochemical Flexibility : The absence of a C4 substituent may reduce stereochemical constraints, allowing broader conformational adaptability.

- Bioactivity Implications : Reduced stereospecificity could lower selectivity but improve synthetic accessibility.

Complex Heterocyclic Derivatives: 3-[2-(Indoloquinoxalinyl)ethyl]-oxazolidin-2-one

This derivative features a fused indoloquinoxaline system attached via an ethylene linker. Structural studies reveal:

- Planarity: The indoloquinoxaline moiety enforces a planar conformation, enabling DNA intercalation or enzyme inhibition .

- Electronic Effects : The dimethylphenyl group in This compound lacks such extended conjugation, limiting π-π stacking interactions but improving BBB penetration.

Chloromethyl and Methoxy-Substituted Analogs

- 5-(Chloromethyl)-3-phenyl-oxazolidin-2-one (CAS: 711-85-3): The chloromethyl group provides a reactive site for further derivatization, unlike the inert dimethylphenyl group .

- 4-[(2,3-Dimethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone : Methoxy groups confer electron-withdrawing effects, altering ring electronics compared to electron-donating methyl groups .

Comparative Data Table

Biological Activity

5-(2,3-Dimethylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Oxazolidinones primarily function as protein synthesis inhibitors by binding to the 50S ribosomal subunit. This unique mechanism disrupts bacterial protein synthesis, leading to cell death. Additionally, some derivatives have shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings regarding its antibacterial activity against various strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Escherichia coli | 17 |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 15 | |

| Bacillus subtilis | 18 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Research has also highlighted the anticancer potential of oxazolidinone derivatives. A study focused on evaluating the cytotoxic effects of various oxazolidinones on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed promising results. The following table presents the IC50 values for selected compounds:

| Compound | IC50 (MCF-7) (µM) | IC50 (HeLa) (µM) |

|---|---|---|

| This compound | 25 | 30 |

| Other derivative A | 17.66 | 31.10 |

| Other derivative B | 22.50 | 28.00 |

The compound demonstrated a moderate cytotoxic effect on both cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of synthesized oxazolidinone derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl ring significantly enhanced activity against resistant strains .

- Anticancer Evaluation : Another investigation assessed the antiproliferative effects of oxazolidinone derivatives on MCF-7 and HeLa cells. The study found that certain compounds induced apoptosis via mitochondrial pathways, leading to increased ROS production and reduced mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.